Cas no 2757952-50-2 (5-azaspiro3.5nonan-9-amine)
5-azaspiro3.5nonan-9-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-28317822
- 5-azaspiro[3.5]nonan-9-amine
- 2757952-50-2
- 5-azaspiro3.5nonan-9-amine
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- Inchi: 1S/C8H16N2/c9-7-3-1-6-10-8(7)4-2-5-8/h7,10H,1-6,9H2
- InChI Key: ODYYAFDXRUBFKV-UHFFFAOYSA-N
- SMILES: N1CCCC(C21CCC2)N
Computed Properties
- Exact Mass: 140.131348519g/mol
- Monoisotopic Mass: 140.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 38Ų
5-azaspiro3.5nonan-9-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28317822-0.05g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-28317822-0.1g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-28317822-0.25g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-28317822-0.5g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-28317822-1.0g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-28317822-2.5g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-28317822-5.0g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-28317822-10.0g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-28317822-1g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 1g |
$914.0 | 2023-09-07 | ||
| Enamine | EN300-28317822-5g |
5-azaspiro[3.5]nonan-9-amine |
2757952-50-2 | 5g |
$2650.0 | 2023-09-07 |
5-azaspiro3.5nonan-9-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5-azaspiro3.5nonan-9-amine
5-Azaspiro[3.5]nonan-9-amine: A Comprehensive Overview
The compound 5-Azaspiro[3.5]nonan-9-amine (CAS No: 2757952-50-2) is a unique nitrogen-containing bicyclic amine with a spirocyclic structure. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The spirocyclic framework of this molecule provides a rigid and compact structure, which is often desirable in medicinal chemistry for enhancing bioavailability and selectivity.
Recent studies have highlighted the versatility of 5-Azaspiro[3.5]nonan-9-amine as a building block in organic synthesis. Its nitrogen atom at the 9-position allows for various functionalization reactions, such as alkylation, acylation, and reductive amination, making it a valuable intermediate in the construction of complex molecules. Researchers have explored its use in the synthesis of bioactive compounds, including kinase inhibitors and GPCR modulators, which are critical targets in the development of novel therapeutics.
One of the most promising applications of 5-Azaspiro[3.5]nonan-9-amine lies in its ability to serve as a scaffold for creating macrocyclic compounds. Macrocycles are increasingly being recognized for their potential in targeting protein-protein interactions (PPIs), which are often challenging to modulate with traditional small-molecule inhibitors. By incorporating 5-Azaspiro[3.5]nonan-9-amine into macrocyclic frameworks, scientists have successfully developed molecules that exhibit potent inhibitory activity against key PPIs involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of 5-Azaspiro[3.5]nonan-9-amine has been optimized through various methodologies, including ring-closing metathesis and cyclization reactions. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for its large-scale production. The availability of this compound has further accelerated its adoption in academic and industrial research settings.
In terms of biological activity, 5-Azaspiro[3.5]nonan-9-amine has demonstrated selectivity towards certain enzyme targets, particularly those involved in signal transduction pathways. For instance, recent research has shown that derivatives of this compound can inhibit the activity of MAPK kinases, which play a pivotal role in cell proliferation and survival. This makes 5-Azaspiro[3.5]nonan-9-amine derivatives strong candidates for anti-cancer drug development.
Moreover, the spirocyclic nature of 5-Azaspiro[3.5]nonan-9-amine confers it with unique pharmacokinetic properties, such as enhanced permeability and reduced clearance rates, which are essential for achieving therapeutic efficacy in vivo. Preclinical studies have indicated that certain analogs of this compound exhibit favorable pharmacokinetic profiles, making them suitable for further development into clinical candidates.
Looking ahead, the continued exploration of 5-Azaspiro[3.5]nonan-9-amine is expected to yield novel insights into its structural versatility and biological potential. Collaborative efforts between chemists and biologists are likely to drive the discovery of new applications for this compound, particularly in areas such as epigenetics and immunology.
In conclusion, 5-Azaspiro[3.5]nonan-9-amine (CAS No: 2757952-50-) stands out as a versatile and promising molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in the development of next-generation therapeutics.
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